Boc-D-Phg-Osu

Vue d'ensemble

Description

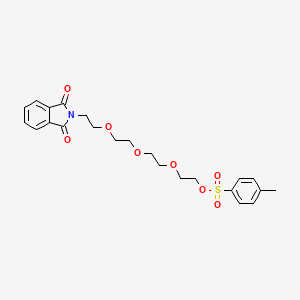

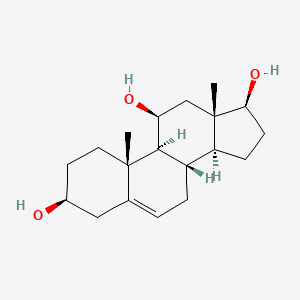

Boc-D-Phg-Osu is a chemical compound that has been extensively researched in the field of medicinal chemistry. It has a molecular formula of C17H20N2O6 and a molecular weight of 348.36 g/mol .

Synthesis Analysis

The synthesis of Boc-D-Phg-Osu involves several steps. Some of the reaction conditions include the use of dicyclohexyl-carbodiimide in 1,4-dioxane or tetrahydrofuran . Other methods involve the use of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in N,N-dimethyl-formamide . The yield of these reactions varies, with some reaching up to 100% .

Molecular Structure Analysis

The molecular structure of Boc-D-Phg-Osu is complex and can be significantly influenced by the presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids . This can result in significant changes in their molecular arrangement and supramolecular structure .

Chemical Reactions Analysis

Boc-D-Phg-Osu undergoes various chemical reactions under different conditions. For instance, it reacts with dicyclohexyl-carbodiimide in 1,4-dioxane or tetrahydrofuran . Other reactions involve the use of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in N,N-dimethyl-formamide .

Applications De Recherche Scientifique

Peptide Synthesis

“Boc-D-Phg-Osu” is used in the synthesis of peptides . The use of amino acid fluorides, such as “Boc-D-Phg-Osu”, as coupling agents for making difficult peptides has been reported . They have been successful in combating the problem of stereomutation and have been used in solid phase peptide synthesis .

Peptidomimetics Production

“Boc-D-Phg-Osu” plays a significant role in the production of peptidomimetics . Peptidomimetics are compounds that mimic the biological activity of peptides while overcoming some of their limitations, such as instability and poor bioavailability .

Synthesis of Enantiopure Heterocycles

“Boc-D-Phg-Osu” is used in the synthesis of enantiopure heterocycles . These are cyclic compounds with atoms of at least two different elements as members of its rings, and they play a crucial role in the development of pharmaceuticals .

Biocompatible Materials

“Boc-D-Phg-Osu” is used in the creation of biocompatible materials, such as peptide-based hydrogels (PHGs) . These materials are suitable for biological, biomedical, and biotechnological applications .

Drug Delivery Systems

“Boc-D-Phg-Osu” is used in the development of drug delivery systems . PHGs, which can be created using “Boc-D-Phg-Osu”, are used as drug delivery systems due to their biocompatibility and tunability .

Diagnostic Tools for Imaging

“Boc-D-Phg-Osu” is used in the creation of diagnostic tools for imaging . PHGs, which can be created using “Boc-D-Phg-Osu”, are used as contrast agents in medical imaging .

Mécanisme D'action

Mode of Action

Boc-D-Phg-Osu belongs to the class of compounds known as Boc-derivatives . The Boc (tert-butyl carbamate) group is a protective group used in peptide synthesis . The primary mode of action of Boc-D-Phg-Osu involves the protection of amino functions . The mechanism is straightforward: the nucleophilic amine attacks the electrophilic anhydride, and the carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHHKZULQJYEW-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Phg-Osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)

![2,5-Dichlorothieno[3,2-b]thiophene](/img/structure/B3327839.png)

![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)

![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)